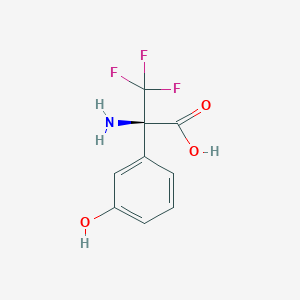
(2R)-2-amino-3,3,3-trifluoro-2-(3-hydroxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3,3,3-trifluoro-2-(3-hydroxyphenyl)propanoic acid is a synthetic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, an amino group, and a hydroxyphenyl group, making it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3,3,3-trifluoro-2-(3-hydroxyphenyl)propanoic acid typically involves the use of trifluoromethylated intermediates. One common method includes the catalytic asymmetric synthesis of quaternary trifluoromethyl α-amino acid derivatives via umpolung allylation/2-aza-Cope rearrangement . This method employs an iridium-catalyzed cascade reaction to achieve high yields and excellent enantioselectivities.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(2R)-2-amino-3,3,3-trifluoro-2-(3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the amino group can produce primary amines.
科学的研究の応用
(2R)-2-amino-3,3,3-trifluoro-2-(3-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2R)-2-amino-3,3,3-trifluoro-2-(3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to various biochemical effects. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
α-trifluoromethylstyrene derivatives: These compounds are versatile synthetic intermediates used in organic synthesis.
1,2,4-triazole-containing scaffolds: These heterocyclic compounds are present in various pharmaceuticals and biologically important molecules.
Uniqueness
(2R)-2-amino-3,3,3-trifluoro-2-(3-hydroxyphenyl)propanoic acid is unique due to its combination of a trifluoromethyl group, an amino group, and a hydroxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H8F3NO3 |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
(2R)-2-amino-3,3,3-trifluoro-2-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)8(13,7(15)16)5-2-1-3-6(14)4-5/h1-4,14H,13H2,(H,15,16)/t8-/m1/s1 |
InChIキー |
VIYYBAGAIYKJJJ-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=CC(=C1)O)[C@@](C(=O)O)(C(F)(F)F)N |
正規SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Prop-2-enoyloxy)-hexahydrofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B13901597.png)
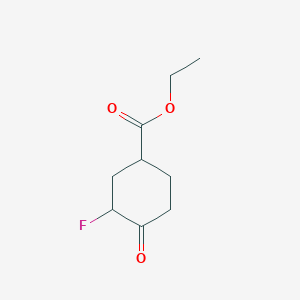

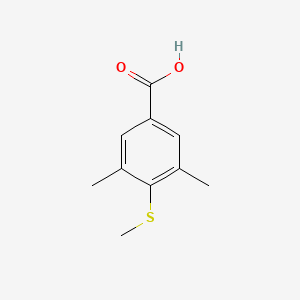


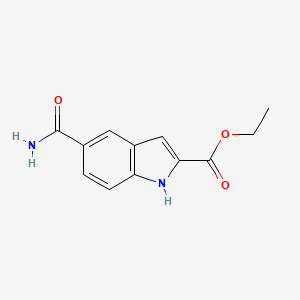


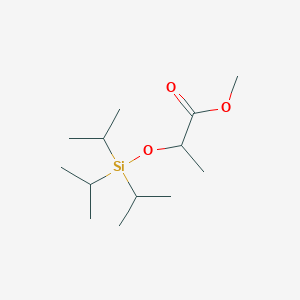


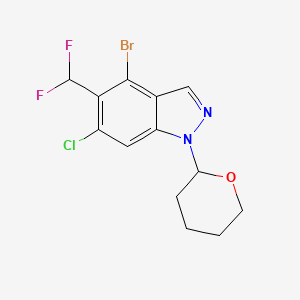
![tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901683.png)
